molecular formula C6H7NO3S B1585888 2-methylpyridine-4-sulfonic Acid CAS No. 408533-46-0

2-methylpyridine-4-sulfonic Acid

Cat. No. B1585888
M. Wt: 173.19 g/mol
InChI Key: FCKNSNOLDXDAHG-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonic Acid is a chemical compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved via α-methylation using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . Another method involves the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for 4-methyl-3-pyridinesulfonic acid, a similar compound, is 1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . A sensitivity analysis of a previously developed global kinetic model of the N-oxidation of 2-methylpyridine has been performed .

Scientific Research Applications

Application 1: Flow Synthesis of 2-Methylpyridines

  • Summary of the Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to obtain the products in very good yields .
  • Results or Outcomes: This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Application 2: Synthesis of Pyridine-3-Sulfonyl Chlorides

  • Summary of the Application: Substituted pyridine-3-sulfonyl chlorides were synthesized from substituted 3-aminopyridines . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .
  • Methods of Application: The synthesis involved diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups . The synthesized pyridine-3-sulfonyl chlorides were refluxed in methanol to convert them to 2-chloro-4-methylpyridine-3-sulfonic acids .
  • Results or Outcomes: The synthesized pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides are important intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Application 3: Microbial Degradation of Pyridine Derivatives

  • Summary of the Application: Pyridine derivatives, including 2-, 3-, and 4-methylpyridine, are common contaminants associated with fossil fuels and gasification sites . Microorganisms can degrade these compounds, reducing their environmental impact .
  • Methods of Application: The application involves the use of specific strains of bacteria that are capable of metabolizing pyridine derivatives . These bacteria are introduced into contaminated environments where they break down the harmful compounds .
  • Results or Outcomes: The microbial degradation of pyridine derivatives can significantly reduce the environmental impact of these contaminants .

Application 4: Synthesis of Pyridine Derivatives

  • Summary of the Application: 2-Methylpyridines and sulfonic acids are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . They serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
  • Methods of Application: The synthesis of these compounds involves various chemical reactions, including α-methylation of substituted pyridines and diazotation of 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups .
  • Results or Outcomes: The synthesized compounds can be used in the production of a wide range of products, from pharmaceuticals to agrochemicals .

Application 5: Preparation and Application of Sulfonic Acid Derivatives

  • Summary of the Application: Sulfonic acid derivatives bonded to inorganic supports have been used in a variety of applications, including as catalysts, ion-exchange materials, and adsorbents .
  • Methods of Application: The preparation of these materials involves bonding sulfonic acid derivatives to inorganic supports, such as silica or alumina . The specific methods can vary depending on the desired application .
  • Results or Outcomes: These materials have shown promise in a variety of applications, including catalysis, ion-exchange, and adsorption .

Application 6: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonic Acids

  • Summary of the Application: 2-Chloro-4-methylpyridine-3-sulfonic acids were synthesized from pyridine-3-sulfonyl chlorides . These compounds are important intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
  • Methods of Application: The synthesis involved refluxing the pyridine-3-sulfonyl chlorides in methanol . The resulting 2-chloro-4-methylpyridine-3-sulfonic acids were obtained by distillation .
  • Results or Outcomes: The synthesized 2-chloro-4-methylpyridine-3-sulfonic acids can be used as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Safety And Hazards

The safety data sheet for 4-Methylpyridine-2-sulfonic acid, a similar compound, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation .

properties

IUPAC Name

2-methylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKNSNOLDXDAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376511
Record name 2-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpyridine-4-sulfonic Acid

CAS RN

408533-46-0
Record name 2-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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